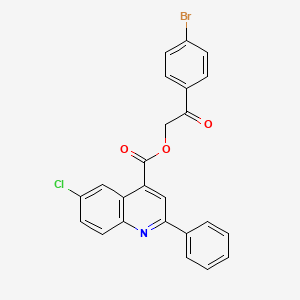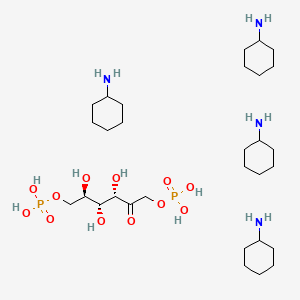
Einecs 260-276-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 260-276-5, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder that decomposes upon heating, releasing nitrogen gas and forming free radicals. This compound is commonly used in the production of plastics, rubbers, and other polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction is typically carried out in an aqueous medium at a temperature of around 50-60°C. The resulting product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves the continuous reaction of acetone cyanohydrin with hydrazine hydrate in a reactor. The reaction mixture is then cooled, and the product is separated and purified through filtration and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-azobis(2-methylpropionitrile) undergoes various types of reactions, including:
Decomposition: Upon heating, it decomposes to form free radicals and nitrogen gas.
Radical Polymerization: It acts as a radical initiator in polymerization reactions, leading to the formation of polymers.
Common Reagents and Conditions
Decomposition: The decomposition reaction typically occurs at temperatures above 60°C.
Radical Polymerization: It is commonly used in the presence of monomers such as styrene, acrylonitrile, and methyl methacrylate under controlled temperature conditions.
Major Products Formed
Decomposition: The major products are free radicals and nitrogen gas.
Radical Polymerization: The major products are polymers such as polystyrene, polyacrylonitrile, and polymethyl methacrylate.
Aplicaciones Científicas De Investigación
2,2’-azobis(2-methylpropionitrile) has a wide range of scientific research applications, including:
Chemistry: It is used as a radical initiator in various polymerization reactions to study the kinetics and mechanisms of polymer formation.
Biology: It is used in the synthesis of biocompatible polymers for drug delivery and tissue engineering applications.
Medicine: It is used in the development of polymer-based drug delivery systems and medical devices.
Industry: It is used in the production of plastics, rubbers, and other polymeric materials.
Mecanismo De Acción
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the decomposition of the compound upon heating to form free radicals. These free radicals then initiate the polymerization of monomers, leading to the formation of polymers. The molecular targets and pathways involved in this process include the activation of monomers and the propagation of the polymer chain through radical reactions.
Comparación Con Compuestos Similares
2,2’-azobis(2-methylpropionitrile) can be compared with other radical initiators such as benzoyl peroxide and potassium persulfate. While all these compounds serve as radical initiators, 2,2’-azobis(2-methylpropionitrile) is unique due to its high thermal stability and ability to decompose at relatively low temperatures, making it suitable for a wide range of polymerization reactions.
List of Similar Compounds
- Benzoyl peroxide
- Potassium persulfate
- Azobisisobutyronitrile (AIBN)
Propiedades
Número CAS |
56594-87-7 |
|---|---|
Fórmula molecular |
C30H66N4O12P2 |
Peso molecular |
736.8 g/mol |
Nombre IUPAC |
cyclohexanamine;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] dihydrogen phosphate |
InChI |
InChI=1S/4C6H13N.C6H14O12P2/c4*7-6-4-2-1-3-5-6;7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16/h4*6H,1-5,7H2;3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16)/t;;;;3-,5-,6-/m....1/s1 |
Clave InChI |
NVWGDAYGDKPKLQ-CBCSRFDDSA-N |
SMILES isomérico |
C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)O |
SMILES canónico |
C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B12045429.png)


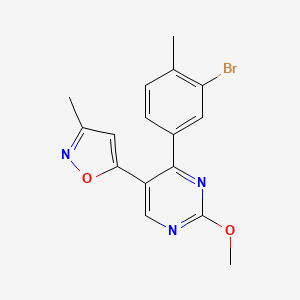

![N-(3-Fluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12045443.png)
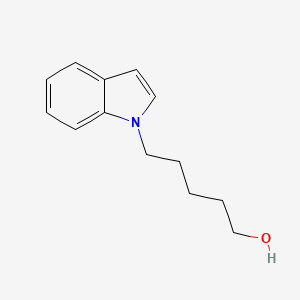
![1-hydroxy-3-oxo-N-(4-oxo-2-pentylquinazolin-3(4H)-yl)-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12045454.png)

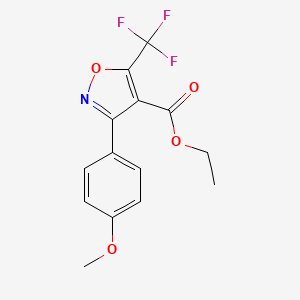
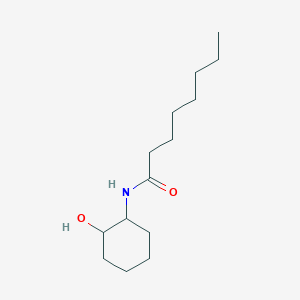
![2,2'-(((1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)azanediyl)diacetic acid](/img/structure/B12045473.png)
